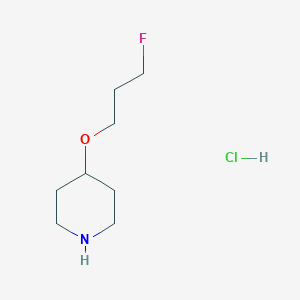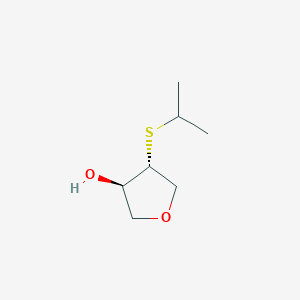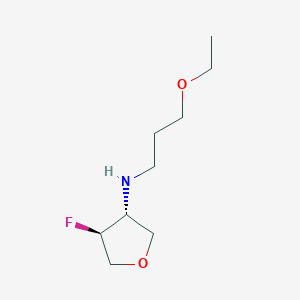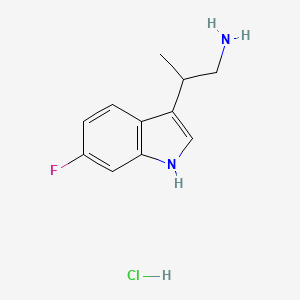
4-(3-Fluoropropoxy)piperidine hydrochloride
Descripción general
Descripción
“4-(3-Fluoropropoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C11H15ClFNO. It has a molecular weight of 231.69 . It is one of the fluorinated building blocks .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a fluoropropoxy group attached to the piperidine ring .Aplicaciones Científicas De Investigación
Prodrugs of 5-Fluorouracil
Compounds similar to 4-(3-Fluoropropoxy)piperidine hydrochloride have been studied as prodrugs of 5-fluorouracil (5-FU), highlighting the ongoing efforts to improve the efficacy and reduce the toxicity of cancer treatments. For instance, the clinical review of capecitabine, UFT, and S-1 underscores the need for more effective and less toxic alternatives to 5-FU, given its broad application in treating solid tumors and the associated challenges of toxicity and therapeutic effectiveness (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer
S-1, a novel oral fluoropyrimidine, has shown promise in treating gastric cancer, demonstrating the potential benefits of modifying 5-FU’s pharmacological profile for enhanced therapeutic outcomes. This example illustrates the significance of chemical modifications in drug development for specific cancer types, with S-1 achieving a notable response rate and median survival time in gastric cancer patients (Maehara, 2003).
Chemistry and Pharmacology of Opiates
The exploration of opiate chemistry, as exemplified by studies on ohmefentanyl and its stereoisomers, reveals the intricate balance between structural modifications and biological activity. This research provides insight into how minor changes in chemical structure can dramatically influence pharmacological properties, offering valuable lessons for the development of new therapeutic agents (Brine et al., 1997).
Nucleophilic Aromatic Substitution
Research on reactions involving piperidine highlights the fundamental chemical processes that underpin the synthesis of complex molecules, including potential drug candidates. Such studies are crucial for understanding the chemical behavior of functional groups and their implications for drug design and synthesis (Pietra & Vitali, 1972).
Direcciones Futuras
Piperidines, including “4-(3-Fluoropropoxy)piperidine hydrochloride”, continue to be an area of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives .
Propiedades
IUPAC Name |
4-(3-fluoropropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-4-1-7-11-8-2-5-10-6-3-8;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYGMIWMMDUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)

![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)


![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

